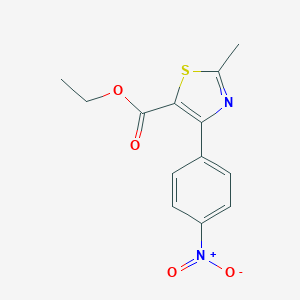
5-Thiazolecarboxylic acid, 2-methyl-4-(4-nitrophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester, a methyl group, and a nitrophenyl group, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Esterification: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The biological activity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate: Lacks the nitro group, resulting in different biological activities.
Ethyl 2-methyl-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and biological properties.
Ethyl 2-methyl-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the nitrophenyl group in Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate imparts unique electronic properties, making it particularly useful in applications requiring electron-rich aromatic systems. This compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry and drug development.
Propiedades
Número CAS |
112978-89-9 |
|---|---|
Fórmula molecular |
C13H12N2O4S |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
Clave InChI |
ANGPBBJVNKWWJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















